molecular formula C11H12O2 B084402 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 13185-18-7

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B084402
CAS No.: 13185-18-7
M. Wt: 176.21 g/mol
InChI Key: DJFIWDAAEBDDES-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by a methoxy group attached to the naphthalene ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Reduction: The reduction of the naphthalene ring to form the dihydronaphthalene structure can be carried out using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield fully saturated naphthalenes.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride (AlCl₃)

Major Products

    Oxidation: Naphthoquinones

    Reduction: Fully saturated naphthalenes

    Substitution: Halogenated, nitrated, or alkylated naphthalenes

Scientific Research Applications

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as cytotoxicity. Molecular docking studies have shown interactions with cyclin-dependent kinase 2 (CDK2), suggesting a potential role in cell cycle regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFIWDAAEBDDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460823
Record name 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-18-7
Record name 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research?

A1: While this compound itself isn't the primary focus of the research, it serves as a crucial starting point for synthesizing structurally related compounds. The study highlights the conversion of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one to 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one []. This synthesized molecule is then further transformed into 5-ethoxy-8-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid, ultimately leading to the creation of an analog of 8-methoxy-1,2,3,4-tetrahydro-3,4a-ethanonaphthalene- 5(4aH),10-dione. This highlights the importance of this compound derivatives as building blocks in organic synthesis.

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